molecular formula C9H5F3N2O2 B185561 6-(Trifluoromethoxy)quinazolin-4(3H)-one CAS No. 179246-09-4

6-(Trifluoromethoxy)quinazolin-4(3H)-one

Cat. No.: B185561
CAS No.: 179246-09-4
M. Wt: 230.14 g/mol
InChI Key: MJTCNNMXXXMEFL-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The trifluoromethoxy group at the 6th position of the quinazolinone ring enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . This method offers high efficiency and broad substrate scope, yielding the desired product in excellent yields.

Another method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This green and efficient method uses fluorescein as a photocatalyst and does not require a metal catalyst, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The palladium-catalyzed method is preferred for its high efficiency, while the visible light-induced method is favored for its eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can yield reduced quinazolinone derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethoxy)quinazolin-4(3H)-one is unique due to the presence of the trifluoromethoxy group at the 6th position, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and development in various fields.

Biological Activity

6-(Trifluoromethoxy)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its pharmacological properties. Research has indicated that quinazolinones, including this specific derivative, possess significant potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

  • Molecular Formula : C10H6F3N3O
  • Molecular Weight : 239.17 g/mol
  • Canonical SMILES : C1=CN=C2C(=C1)C(=O)N(C(=O)C2=C)OC(F)(F)F

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential in combating various diseases:

  • Anticancer Activity :
    • Quinazolinone derivatives are known for their anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating significant potency against tumor cells .
  • Antimicrobial Activity :
    • Research has highlighted the antibacterial and antifungal properties of quinazolinones. Specifically, this compound showed promising results against various microbial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Quinazolinones have also been studied for their anti-inflammatory activities. The compound's ability to inhibit inflammatory pathways may contribute to its therapeutic efficacy in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on MCF-7, PC3, HT-29 cell lines
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryInhibition of inflammatory pathways

Case Study: Anticancer Efficacy

A recent investigation focused on the synthesis and evaluation of quinazolinone derivatives, including this compound. The study utilized the MTT assay to assess cytotoxicity across different cancer cell lines. Notably, compound A3 demonstrated the highest cytotoxicity against the PC3 cell line with an IC50 value of approximately 10 μM. This finding underscores the compound's potential as a lead candidate for further development in cancer therapy .

Case Study: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of various quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were established, further validating its potential use as an antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. For anticancer properties, it is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Properties

IUPAC Name

6-(trifluoromethoxy)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTCNNMXXXMEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594838
Record name 6-(Trifluoromethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-09-4
Record name 6-(Trifluoromethoxy)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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